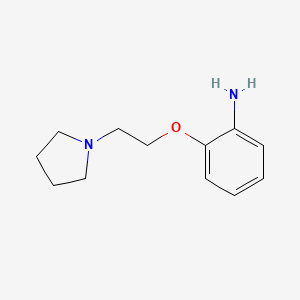
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is an organic compound that features a phenylamine structure with a pyrrolidine ring attached via an ethoxy linker
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine typically involves the reaction of 2-chloroethanol with pyrrolidine to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with 2-aminophenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phenylamine group, converting it to the corresponding aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylamine derivatives.
科学研究应用
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy linker and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter modulation and enzyme inhibition.
相似化合物的比较
- 2-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid
- 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid
Comparison: Compared to its analogs, 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is unique due to its phenylamine core, which imparts distinct chemical properties and biological activities. The presence of the ethoxy linker and pyrrolidine ring in all these compounds provides a common structural motif, but the variations in the aromatic core lead to differences in reactivity and application potential.
属性
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDQVZMAYCEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424634 |
Source


|
| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878733-59-6 |
Source


|
| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
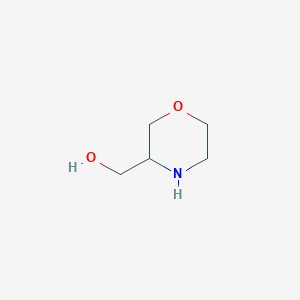


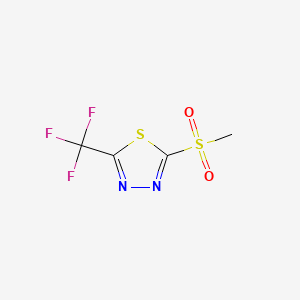
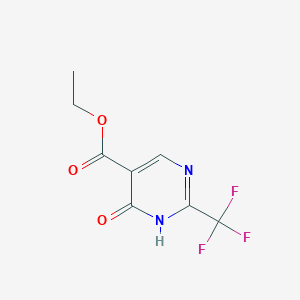


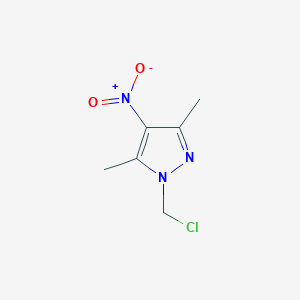
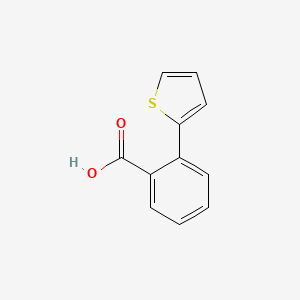
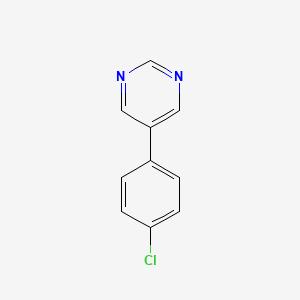

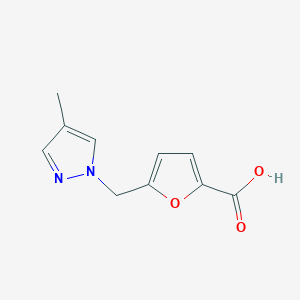
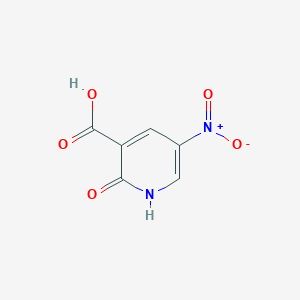
![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)
